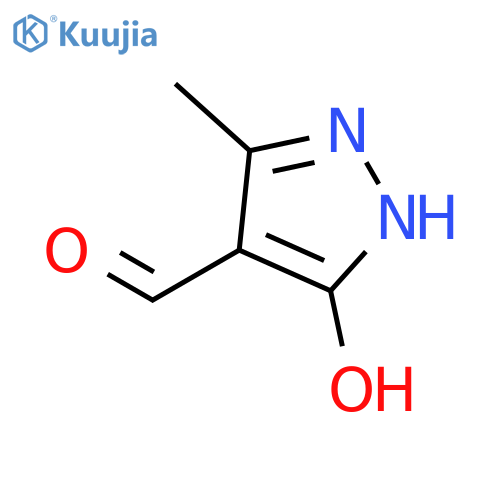Cas no 470704-73-5 (5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde)

470704-73-5 structure
商品名:5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
CAS番号:470704-73-5
MF:C5H6N2O2
メガワット:126.113340854645
MDL:MFCD12027057
CID:1017639
PubChem ID:10942418
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde,2,3-dihydro-5-methyl-3-oxo-(9CI)
- DTXSID80449079
- STK503393
- AKOS005171522
- 3-methyl-5-oxo-1,2-dihydropyrazole-4-carbaldehyde
- F87988
- CS-0332114
- 470704-73-5
- MFCD12027057
- 5-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
- DB-349962
- 3-Hydroxy-5-methyl-1H-pyrazole-4-carbaldehyde
- ALBB-005407
-
- MDL: MFCD12027057
- インチ: InChI=1S/C5H6N2O2/c1-3-4(2-8)5(9)7-6-3/h2H,1H3,(H2,6,7,9)
- InChIKey: OGYBCDIZEJNBIV-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=O)C(=NN1)O
計算された属性
- せいみつぶんしりょう: 126.042927438g/mol
- どういたいしつりょう: 126.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H948618-100mg |
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 100mg |
$ 70.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1234145-5g |
1H-Pyrazole-4-carboxaldehyde,2,3-dihydro-5-methyl-3-oxo-(9CI) |
470704-73-5 | 95% | 5g |
$1225 | 2023-05-17 | |
| abcr | AB266229-1 g |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 1 g |
€385.20 | 2023-07-20 | ||
| abcr | AB266229-5g |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde; . |
470704-73-5 | 5g |
€1362.20 | 2025-02-20 | ||
| TRC | H948618-500mg |
5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 500mg |
$ 275.00 | 2022-06-04 | ||
| Chemenu | CM304857-1g |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 95% | 1g |
$354 | 2024-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037133-500mg |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 500mg |
1802.0CNY | 2021-07-13 | ||
| abcr | AB266229-5 g |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 5 g |
€1,362.20 | 2023-07-20 | ||
| Chemenu | CM304857-100mg |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 95% | 100mg |
$77 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402784-5g |
3-Hydroxy-5-methyl-1H-pyrazole-4-carbaldehyde |
470704-73-5 | 95+% | 5g |
¥10800.00 | 2024-05-12 |
5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde 関連文献
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
470704-73-5 (5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde) 関連製品
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:470704-73-5)5-Hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):292.0